Mdz-glucuronide
Overview
Description
Mdz-glucuronide belongs to the class of organic compounds known as imidazo[1,5-a][1,4]benzodiazepines . It is a metabolite of Midazolam (MDZ), which is one of the most commonly used in vivo and in vitro CYP3A4 probe substrates for drug-drug interactions (DDI) studies .
Synthesis Analysis
The major metabolic pathway of MDZ in humans consists of the CYP3A4-mediated 1′-hydroxylation followed by urinary excretion as 1′-O-glucuronide derivative . In vitro, following incubation of MDZ with human liver microsomes supplemented with UDP-glucuronic acid, two major metabolites were identified as quaternary direct N-glucuronides of MDZ . Among the recombinant human UDP glucuronosyltransferase (UGT) isoforms tested, only isoform UGT1A4 catalyzed the N-glucuronidation of MDZ .Molecular Structure Analysis
The structure of this compound was confirmed using proton nuclear magnetic resonance (NMR) and 1H-13C long range correlation experiments . The NMR data confirmed conjugation of midazolam N-glucuronide (MDZG) standard to be on the a-nitrogen of the imidazole ring .Chemical Reactions Analysis
The glucuronidation process is a common phase II metabolic pathway to eliminate small molecule drugs from the body . The glucuronide moiety can be bound to different nucleophilic functional groups on the parent aglycone, giving rise to different glucuronide structural isomers .Physical And Chemical Properties Analysis
Glucuronidation is the major metabolic pathway of detoxification where a highly hydrophilic glucuronic acid is coupled to aliphatic/aromatic alcohols, thiols or carboxylic acids or even amines . The glucuronide moiety can be bound to different nucleophilic functional groups on the parent aglycone, giving rise to different glucuronide structural isomers .Scientific Research Applications
Metabolic Pathways and Drug-Drug Interactions
N-Glucuronidation Pathway in MDZ Metabolism : Midazolam (MDZ) undergoes metabolism primarily through the CYP3A4-mediated 1′-hydroxylation, followed by excretion as 1′-O-glucuronide. A study identified two major metabolites as quaternary direct N-glucuronides of MDZ, revealing an additional metabolic pathway. These findings indicate that N-glucuronides play a significant role in MDZ metabolism, which is essential for understanding drug-drug interactions and pharmacokinetics (Klieber et al., 2008).
Glucuronidation in MDZ Pharmacokinetics : Another study focused on the in vivo relevance of the N-glucuronidation pathway. It confirmed the formation of MDZ N-glucuronide (MDZG) in human urine, accounting for 1-2% of the administered dose, underscoring its importance in MDZ pharmacokinetics and potential drug-drug interactions (Hyland et al., 2009).
Therapeutic and Pharmacological Effects
Osteogenic Differentiation Enhancement : Research on drug repositioning found that the combination of MDZ and bone morphogenetic protein-2 significantly enhances osteogenic differentiation. This suggests a potential new therapeutic application of MDZ in bone regeneration (Hidaka et al., 2020).
Neuroprotective Effects in Stroke : A study investigating MDZ's protective effect on neuronal injuries found that it regulates apoptosis-associated gene expression and reduces lactate dehydrogenase release, indicating its potential use in treating cerebral infarction and stroke (Yu et al., 2018).
Analytical and Methodological Applications
MDZ Analysis in Pharmaceuticals : A review of methodologies for determining MDZ in pharmaceuticals highlighted the importance of analytical methods in assessing drug stability and interactions. This has implications for quality control in pharmaceutical manufacturing and research (Espinosa-Bosch et al., 2015).
Efficient Compressor in Molecular Dynamics : The paper on MDZ as an efficient error-bounded lossy compressor for molecular dynamics illustrates its application in scientific research involving large-scale simulations, indicating a technological application of MDZ beyond pharmacology (Zhao et al., 2022).
Mechanism of Action
Leukotrienes are substances that induce numerous biological effects including augmentation of neutrophil and eosinophil migration, neutrophil and monocyte aggregation, leukocyte adhesion, increased capillary permeability, and smooth muscle contraction . Mdz-glucuronide relieves such symptoms through its selective inhibition of 5-lipoxygenase, the enzyme that catalyzes the formation of leukotrienes from arachidonic acid .
properties
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[8-chloro-6-(2-fluorophenyl)-4H-imidazo[1,5-a][1,4]benzodiazepin-1-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClFN3O7/c25-11-5-6-16-14(7-11)18(13-3-1-2-4-15(13)26)28-9-12-8-27-17(29(12)16)10-35-24-21(32)19(30)20(31)22(36-24)23(33)34/h1-8,19-22,24,30-32H,9-10H2,(H,33,34)/t19-,20-,21+,22-,24+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICIUMXQTLQXWGL-QMDPOKHVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=C(N2C3=C(C=C(C=C3)Cl)C(=N1)C4=CC=CC=C4F)COC5C(C(C(C(O5)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=CN=C(N2C3=C(C=C(C=C3)Cl)C(=N1)C4=CC=CC=C4F)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClFN3O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301001880 | |
Record name | [8-Chloro-6-(2-fluorophenyl)-4H-imidazo[1,5-a][1,4]benzodiazepin-1-yl]methyl hexopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301001880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
517.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
81256-81-7 | |
Record name | 1-Hydroxymethylmidazolam glucuronide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081256817 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [8-Chloro-6-(2-fluorophenyl)-4H-imidazo[1,5-a][1,4]benzodiazepin-1-yl]methyl hexopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301001880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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